![molecular formula C20H22O6 B037607 (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol CAS No. 32647-67-9](/img/structure/B37607.png)
(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex tricyclic compounds involves multiple steps, including the formation of cyclic structures, introduction of functional groups, and stereochemical control to achieve the desired configuration. For instance, the synthesis of similar tricyclic compounds like 13-Aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[7,3,1,05,13]tridecane and its derivatives involves strategic planning of reaction sequences, choice of reagents, and conditions to construct the cyclic frameworks and introduce substituents in a controlled manner (Kehagia et al., 1995).
Molecular Structure Analysis
The molecular structure of tricyclic compounds is characterized by their cyclic cores and the spatial arrangement of atoms within the molecule. Techniques like X-ray crystallography provide detailed insights into the molecular geometry, bond lengths, angles, and stereochemistry. For example, the crystal structure determination of related compounds reveals their intricate cyclic arrangements and the spatial orientation of substituents, contributing to their unique chemical behavior (Kehagia et al., 1995).
Scientific Research Applications
Synthesis Techniques
A study by Dixon, McGrath, and O’Brien (2006) highlights the synthesis of a sparteine surrogate, a compound that shares structural similarities with the target molecule, showcasing the advancement in asymmetric synthesis techniques that could be applicable to the synthesis of complex tricyclic compounds like the one (Dixon et al., 2006).
Chemical Structure Analysis
Kaminskiia et al. (2006) conducted a study on the reaction of 2-hydroxy-8-phenyltricyclo[7.3.1.02,7]tridecan-13-one with 2-aminobenzyl alcohol, leading to a compound with a complex tricyclic structure. This research provides valuable insights into the chemical behavior and structural analysis of tricyclic compounds, which is crucial for understanding the applications of "(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol" (Kaminskiia et al., 2006).
Application in Material Science
Although not directly linked to the specific compound, research by Lee, Park, and Chang (2004) on the molecular aggregation of benzenetricarboxamides containing diacetylenic groups in bulk and organic solvents demonstrates the type of advanced material science research that tricyclic compounds and their derivatives could be applied to, particularly in the development of new materials with specific optical or structural properties (Lee et al., 2004).
Safety And Hazards
Future Directions
The future directions of research involving this compound are not specified in the sources I found.
properties
CAS RN |
32647-67-9 |
|---|---|
Product Name |
(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol |
Molecular Formula |
C20H22O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol |
InChI |
InChI=1S/C20H20O6/c21-20-12-23-19(14-9-5-2-6-10-14)25-17(20)16-15(26-20)11-22-18(24-16)13-7-3-1-4-8-13/h1-10,15-19,21H,11-12H2/t15-,16+,17-,18?,19?,20+/m1/s1 |
InChI Key |
DAZRYUTWPPBZOY-WUFCDUEQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
SMILES |
C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Canonical SMILES |
C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
synonyms |
Bis-O-(benzylidene)-D-glucitol; DIBENZYLIDENE SORBITOL; IRGACLEAR D; bis-o-(phenylmethylene)-d-glucito; bis-O-(phenylmethylene)-D-Glucitol; dibenzalsorbitol; Dibenzylidene-D-sorbitol; di-o-benzylidene-d-sorbito |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



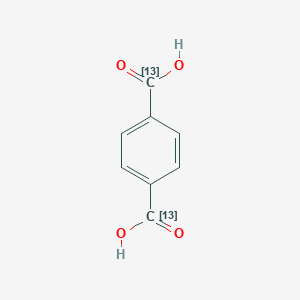

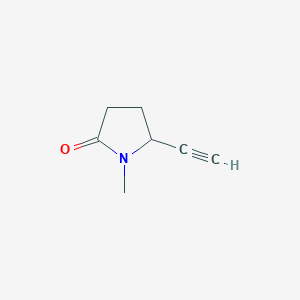
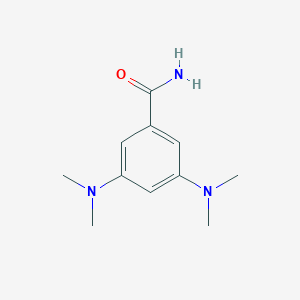

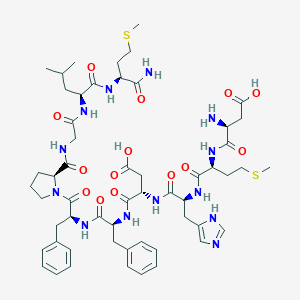


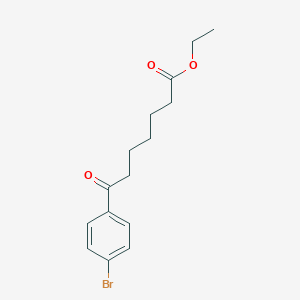

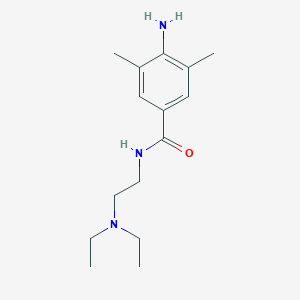

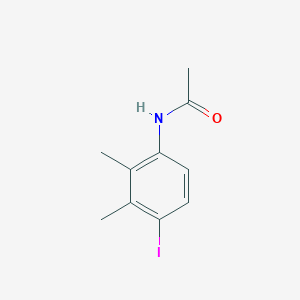
![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)